molecular formula C28H17Br2N3O3S2 B11546865 N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide

N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide

Cat. No.: B11546865
M. Wt: 667.4 g/mol
InChI Key: JYODBTMERIKLBI-UHFFFAOYSA-N
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Description

“N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide” is a synthetic organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide” typically involves multi-step organic synthesis techniques. The process may include:

    Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzothiazole moiety: This step may involve the condensation of o-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the dibromo-hydroxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using reagents like coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups.

    Reduction: Reduction reactions can occur at the carbonyl or imine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology

    Biological Probes: Used in the study of enzyme mechanisms or as fluorescent probes.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

    Dyes and Pigments: Used in the synthesis of complex dyes.

    Sensors: Development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of “N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan derivatives: Compounds with similar core structures but different functional groups.

    Benzothiazole derivatives: Compounds with variations in the benzothiazole moiety.

    Phenylmethylenamines: Compounds with similar imine linkages.

Uniqueness

The uniqueness of “N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide” lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H17Br2N3O3S2

Molecular Weight

667.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H17Br2N3O3S2/c29-16-9-15(27(35)21(30)10-16)13-31-17-6-8-22-25(12-17)38-28(33-22)37-14-26(34)32-18-5-7-20-19-3-1-2-4-23(19)36-24(20)11-18/h1-13,35H,14H2,(H,32,34)

InChI Key

JYODBTMERIKLBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=C(C(=CC(=C6)Br)Br)O

Origin of Product

United States

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